Goniotetracin

Description

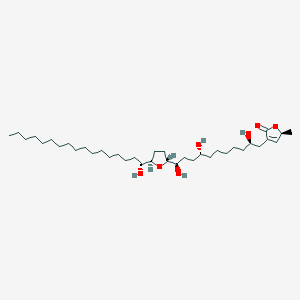

Structure

2D Structure

Properties

Molecular Formula |

C37H68O7 |

|---|---|

Molecular Weight |

624.9 g/mol |

IUPAC Name |

(2S)-2-methyl-4-[(2R,8R,11R)-2,8,11-trihydroxy-11-[(2R,5R)-5-[(1R)-1-hydroxyheptadecyl]oxolan-2-yl]undecyl]-2H-furan-5-one |

InChI |

InChI=1S/C37H68O7/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-19-22-33(40)35-25-26-36(44-35)34(41)24-23-31(38)20-17-16-18-21-32(39)28-30-27-29(2)43-37(30)42/h27,29,31-36,38-41H,3-26,28H2,1-2H3/t29-,31+,32+,33+,34+,35+,36+/m0/s1 |

InChI Key |

KCEXLABBKGUHPI-XOTOMLERSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@@H](CC[C@@H](CCCCC[C@H](CC2=C[C@@H](OC2=O)C)O)O)O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCC(C1CCC(O1)C(CCC(CCCCCC(CC2=CC(OC2=O)C)O)O)O)O |

Synonyms |

goniotetracin |

Origin of Product |

United States |

Occurrence, Isolation, and Structural Elucidation of Goniotetracin

Natural Sources and Distribution within the Annonaceae Family

Goniotetracin is a member of the acetogenin (B2873293) class of compounds, which are characteristically found in the Annonaceae family of flowering plants. nih.govscribd.com This large family, often called the custard-apple family, comprises approximately 108 accepted genera and about 2400 known species, primarily distributed in tropical and subtropical regions. wikipedia.orgnsw.gov.au

The primary natural source of this compound identified to date is Goniothalamus giganteus. nih.govscribd.com This species is part of the Goniothalamus genus, which is a significant producer of acetogenins (B1209576) and styryl-lactones within the Annonaceae family. nih.govscribd.com The bark of Goniothalamus giganteus has been a particularly fruitful source for the isolation of this compound. nih.gov While the Goniothalamus genus is a known reservoir for these types of compounds, the specific distribution of this compound across other species within this genus and the broader Annonaceae family is an area of ongoing research. nih.govscribd.comscribd.com Other species within the Goniothalamus genus from which various compounds have been isolated include Goniothalamus undulatus, Goniothalamus wightii, and Goniothalamus macrophyllus. researchgate.netresearchgate.net

Methodologies for the Isolation and Purification of this compound

The journey from the raw plant material to a pure sample of this compound involves a multi-step process of extraction and purification.

Advanced Extraction Techniques from Plant Biomass

The initial step in isolating this compound involves extracting the compound from the plant biomass, typically the bark of Goniothalamus giganteus. nih.gov A common approach is the use of successive solvent extractions with solvents of increasing polarity. This method helps to separate compounds based on their solubility. Another technique is liquid-liquid partition from an initial alcoholic extract. The selection of the extraction method is crucial for maximizing the yield of this compound while minimizing the co-extraction of other unwanted compounds. The general principle of extracting valuable bioactive compounds from plant biomass is a cornerstone of natural product chemistry, aiming to convert what might be considered waste into a source of valuable chemicals. mdpi.combfh.ch

Chromatographic Separation Strategies

Following extraction, the crude extract contains a mixture of various compounds. To isolate this compound, a series of chromatographic techniques are employed. Chromatography is a powerful separation technique that relies on the differential partitioning of components between a stationary phase and a mobile phase. jackwestin.combnmv.ac.in

Silica (B1680970) Gel Chromatography: This is a fundamental and widely used method for the initial fractionation of the crude extract. The extract is passed through a column packed with silica gel, and different compounds are eluted at different rates using a gradient of solvents, allowing for their separation based on polarity.

Preparative High-Performance Liquid Chromatography (HPLC): For finer purification, preparative HPLC is often utilized. This technique offers higher resolution and is particularly effective in separating structurally similar compounds, such as positional isomers and epimers of acetogenins.

Countercurrent Chromatography (CCC): CCC has also proven to be a highly efficient method for the purification of acetogenins. This technique avoids the use of solid stationary phases, which can sometimes lead to irreversible adsorption of the sample. It is capable of handling large amounts of crude extracts and has been successful in separating positional isomers and epimers.

Sophisticated Spectroscopic and Chemical Methods for this compound Structure Determination

Once a pure sample of this compound is obtained, its molecular structure is determined using a combination of advanced spectroscopic and chemical methods. nih.gov

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules like this compound. libretexts.orgnih.gov NMR provides detailed information about the carbon-hydrogen framework of the molecule. By analyzing the chemical shifts, coupling constants, and through-space interactions observed in various NMR experiments (such as ¹H NMR and ¹³C NMR), scientists can piece together the connectivity of atoms and the relative stereochemistry of the molecule. nih.gov The complexity of acetogenin structures often requires the application of advanced NMR techniques to fully assign all the signals and determine the intricate stereochemical details. scribd.com

Stereochemical Analysis and Absolute Configuration Determination

The determination of the precise three-dimensional arrangement of atoms, or stereochemistry, for complex natural products like this compound is a critical aspect of their structural elucidation. The spatial orientation of substituents at chiral centers significantly influences the molecule's biological activity. researchgate.net For acetogenins such as this compound, which possess multiple stereogenic centers, this analysis is a challenging but essential task accomplished through a combination of spectroscopic and chemical methods.

Initial structural analysis using spectroscopic techniques like ¹H and ¹³C Nuclear Magnetic Resonance (NMR) is crucial for determining the relative stereochemistry of the molecule. slideshare.net For this compound, careful analysis of NMR spectra allowed for the assignment of the relative configurations of its four stereocenters at positions C-4, C-10, C-13, and C-18 as threo/trans/threo.

While NMR establishes the relative arrangement of atoms, determining the absolute configuration requires methods that can distinguish between enantiomers (mirror-image molecules). libretexts.org

Key Techniques for Stereochemical Determination:

Advanced Mosher Ester Method: For this compound and many related Annonaceous acetogenins, the advanced Mosher ester method was the primary technique used to determine the absolute configuration. researchgate.netscribd.com This NMR-based method involves the chemical derivatization of the chiral hydroxyl groups in the molecule with chiral Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid, or MTPA) to form diastereomeric esters. By analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed ester linkage, the absolute stereochemistry of the alcohol center can be deduced. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful analytical technique for separating enantiomers and other stereoisomers. humanjournals.comijbamr.com While not the primary method reported for the initial structural elucidation of this compound, it is a standard method for analyzing chiral compounds. The technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different rates and thus be separated. humanjournals.com This method is invaluable for assessing the enantiomeric purity of a natural product isolate or a synthetic sample and for separating mixtures of stereoisomers. ijbamr.comscholarsresearchlibrary.com

X-ray Crystallography: X-ray crystallography is considered the most definitive and unambiguous method for determining the absolute configuration of a molecule. researchgate.netscielo.br This technique involves irradiating a single, high-quality crystal of the compound with an X-ray beam. nih.gov The way the X-rays are diffracted by the crystal's electron cloud allows for the generation of a three-dimensional electron density map, from which the precise position of every atom in the molecule can be determined. wikipedia.orgmpg.de The primary limitation of this "gold standard" technique is the requirement for a suitable single crystal, which can be difficult to obtain for complex, non-symmetrical natural products. researchgate.net

The stereochemical details of this compound, as determined by these methods, are summarized below.

Interactive Data Table: Stereochemical Properties of this compound

| Property | Description | Method of Determination | Reference |

| Chiral Centers | 4 (at C-4, C-10, C-13, C-18) | Spectroscopic Analysis (NMR) | |

| Relative Stereochemistry | threo/trans/threo | ¹H and ¹³C NMR Spectroscopy | |

| Absolute Configuration | Determined | Advanced Mosher Ester Method | researchgate.netscribd.com |

Chemical Synthesis and Analog Development of Goniotetracin

Retrosynthetic Analysis and Strategic Disconnections for Goniotetracin

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available or easily synthesized starting materials. This is achieved through a series of "disconnections," which are the reverse of known chemical reactions. For a molecule like this compound, with its multiple stereocenters and fused ring systems, this analysis is crucial for devising a viable synthetic route.

Key strategic disconnections for this compound would likely focus on:

The Tetrahydrofuran (B95107) and Tetrahydropyran (B127337) Rings: Given the central role of these heterocyclic systems, disconnections that simplify these rings are a primary consideration. This could involve retrosynthetic application of reactions like intramolecular etherification or cycloetherification.

The Butenolide Moiety: This functional group represents a key structural feature and a potential site for disconnection. Retrosynthetic strategies might involve transformations such as lactonization of a corresponding hydroxy-carboxylic acid.

Stereocenters: The specific stereochemistry of this compound is critical to its biological activity. Therefore, the retrosynthetic analysis must incorporate strategies that allow for the stereocontrolled formation of each chiral center. This often involves the use of chiral pool starting materials or asymmetric reactions.

Total Synthesis Approaches for this compound

The total synthesis of this compound is a challenging endeavor that has been approached by various research groups. organic-chemistry.org These syntheses serve not only to provide access to the natural product but also to validate and showcase new synthetic methodologies. organic-chemistry.org

Elucidation of Key Synthetic Intermediates and Optimized Reaction Pathways

A successful total synthesis relies on the identification and efficient preparation of key synthetic intermediates. chemistry.coach In the context of this compound, these intermediates would likely be precursors to the core ring systems. For example, a common strategy involves the synthesis of a highly functionalized acyclic precursor that can then be cyclized to form the tetrahydrofuran and tetrahydropyran rings in a later step.

Development of Stereoselective Methodologies in this compound Synthesis

Controlling the stereochemistry at multiple chiral centers is a paramount challenge in the synthesis of this compound. rsc.org Chemists have employed a variety of stereoselective methods to achieve this. nih.govnih.gov

Chiral Pool Synthesis: This approach utilizes readily available, enantiomerically pure starting materials from nature, such as amino acids or carbohydrates. For instance, a synthesis might start from a chiral sugar derivative that already contains some of the required stereocenters.

Asymmetric Catalysis: This powerful strategy employs chiral catalysts to induce stereoselectivity in a reaction. Examples include asymmetric epoxidation, dihydroxylation, and hydrogenation reactions, which can be used to set key stereocenters with high enantiomeric or diastereomeric excess.

Substrate-Controlled Stereoselection: In this method, the existing stereocenters in a molecule direct the stereochemical outcome of a subsequent reaction. This is often seen in cyclization reactions where the conformation of the acyclic precursor influences the stereochemistry of the newly formed ring. youtube.com

The table below summarizes some of the stereoselective methods that could be applied in the synthesis of this compound.

| Stereoselective Method | Description | Potential Application in this compound Synthesis |

| Asymmetric Epoxidation | Enantioselective conversion of an alkene to an epoxide. | Introduction of chiral centers on the carbon backbone. |

| Asymmetric Dihydroxylation | Enantioselective conversion of an alkene to a diol. | Formation of key diol functionalities with defined stereochemistry. |

| Asymmetric Hydrogenation | Enantioselective addition of hydrogen across a double bond. | Setting stereocenters in the acyclic precursor. |

| Aldol Reaction | Formation of a β-hydroxy carbonyl compound, with the potential for stereocontrol. | Building the carbon skeleton and introducing stereocenters. |

| Reductive Cyclization | Cyclization reaction involving a reduction step. | Formation of the tetrahydrofuran or tetrahydropyran ring with stereocontrol. nih.gov |

Semi-synthesis of this compound Derivatives and Analogs for Research Purposes

Semi-synthesis starts with a natural product that is then chemically modified to produce derivatives or analogs. tapi.com This approach can be more efficient than total synthesis for exploring structure-activity relationships (SAR), as it leverages the complex scaffold provided by nature. tapi.comnih.govnih.govfrontiersin.org

For this compound, semi-synthetic modifications could be targeted at various functional groups to investigate their importance for biological activity. For example, the hydroxyl groups could be esterified or etherified, the butenolide ring could be modified, or the stereochemistry at certain centers could be inverted. nih.gov The insights gained from the SAR studies of these analogs can guide the design of more potent or selective compounds. mdpi.com

Design and Synthesis of this compound-Inspired Research Probes

To study the mechanism of action of this compound and identify its cellular targets, researchers can design and synthesize chemical probes. nih.govuniversiteitleiden.nlmdpi.com These probes are typically analogs of the parent compound that have been modified to include a reporter tag, such as a fluorescent dye, a biotin (B1667282) group, or a photoaffinity label. mdpi.comsioc-journal.cn

The design of a this compound-based probe requires careful consideration of where to attach the linker and reporter tag to minimize disruption of the compound's biological activity. The synthesis of these probes would follow similar synthetic strategies as those used for the total synthesis of the natural product, incorporating the tagged fragment at an appropriate stage. Once synthesized, these probes can be used in a variety of biochemical and cell-based assays to identify the proteins that this compound interacts with, providing valuable information about its molecular mechanism of action. mdpi.com

Biosynthesis of Goniotetracin

Proposed Biosynthetic Pathways of Annonaceous Acetogenins (B1209576) Relevant to Goniotetracin

The biosynthesis of Annonaceous acetogenins, including this compound, is believed to originate from the polyketide pathway. researchgate.net This pathway involves the sequential condensation of acetate (B1210297) units, derived from acetyl-CoA and malonyl-CoA, to construct a long-chain polyketide precursor. This precursor then undergoes a series of enzymatic modifications, including reductions, dehydrations, and cyclizations, to yield the characteristic structural features of acetogenins.

A key step in the biosynthesis of many acetogenins is the formation of the tetrahydrofuran (B95107) (THF) rings. It is proposed that these rings are formed via the epoxidation of specific double bonds within the polyketide chain, followed by an intramolecular cyclization reaction. For mono-THF acetogenins like this compound, this would involve the epoxidation of one double bond and subsequent ring closure. The stereochemistry of the resulting THF ring is a critical aspect of the biosynthesis and is thought to be tightly controlled by specific enzymes.

The terminal γ-lactone ring, another hallmark of Annonaceous acetogenins, is also formed from the polyketide precursor. The exact mechanism of lactonization is still under investigation but is believed to involve the enzymatic oxidation of a terminal methyl group to a carboxylic acid, followed by intramolecular esterification.

Coriadienin, an acetogenin (B2873293) containing two double bonds, has been proposed as a potential biogenetic precursor for mono- and bis-THF acetogenins. nih.gov It is hypothesized that the epoxidation of one or both of these double bonds could lead to the formation of the THF rings found in other acetogenins.

Identification and Characterization of Enzymatic Mechanisms in this compound Formation

While specific enzymes directly involved in the biosynthesis of this compound have not been isolated and characterized, the general enzymatic machinery of polyketide synthases (PKSs) is considered fundamental to the process. PKSs are large, multifunctional enzymes that catalyze the iterative condensation of acyl-CoA precursors. The modular nature of many PKSs allows for the precise control of chain length and the incorporation of various functional groups.

The formation of the THF rings likely involves the action of epoxidases, such as cytochrome P450 monooxygenases, which catalyze the insertion of an oxygen atom across a double bond. Following epoxidation, epoxide hydrolases or specific cyclases may facilitate the intramolecular attack of a hydroxyl group on the epoxide, leading to the formation of the THF ring. The regioselectivity and stereospecificity of these enzymes are crucial in determining the final structure of the acetogenin.

The lactonization step is likely catalyzed by a series of enzymes, including oxidases and esterases or lactonases. These enzymes would be responsible for the formation of the carboxylic acid and the subsequent intramolecular cyclization to form the γ-lactone ring.

Theoretical Considerations for Genetic and Metabolic Engineering Towards this compound Production

The potential for producing this compound and other Annonaceous acetogenins through metabolic engineering in microbial hosts like Escherichia coli or yeast is an area of active consideration. nih.govyoutube.comembopress.orgyoutube.com This approach offers the possibility of a sustainable and scalable production platform, independent of the natural plant sources.

Key theoretical considerations for this endeavor include:

Identification and Transfer of the Biosynthetic Gene Cluster: The first and most critical step is the identification of the complete gene cluster responsible for this compound biosynthesis in Goniothalamus species. This would involve genomic sequencing and bioinformatic analysis to locate the PKS genes and the genes encoding the necessary tailoring enzymes (e.g., epoxidases, cyclases, oxidases). Once identified, this gene cluster would need to be transferred into a suitable production host.

Host Selection and Engineering: The chosen microbial host would likely require significant engineering to provide the necessary precursors (acetyl-CoA and malonyl-CoA) in sufficient quantities. This could involve the overexpression of key enzymes in the central carbon metabolism and the knockout of competing pathways.

Enzyme Expression and Optimization: The expression levels of the biosynthetic enzymes would need to be carefully balanced to ensure efficient flux through the pathway and to avoid the accumulation of toxic intermediates. Codon optimization of the plant-derived genes for the microbial host would also be crucial for efficient protein translation.

Pathway Intermediates and Precursor Supply: Supplying the correct starter and extender units for the polyketide synthase is essential. Engineering the host to produce specific fatty acyl-CoA precursors might be necessary to initiate the biosynthesis of the correct carbon chain.

Understanding and Replicating Stereochemistry: The precise stereochemistry of this compound is critical for its biological activity. The heterologous expression of the biosynthetic enzymes must faithfully replicate the stereochemical control observed in the native plant. This may require co-expression of specific chaperones or tailoring enzymes.

While the direct metabolic engineering of this compound production remains a future goal, the foundational knowledge of polyketide biosynthesis and the successful engineering of other complex natural product pathways provide a promising roadmap.

Based on a comprehensive review of available scientific literature, there is insufficient data to generate a detailed article on the chemical compound “this compound” according to the specified outline. Extensive searches did not yield specific research findings on the in vitro cytotoxicity, cell cycle perturbation, or apoptosis induction pathways directly attributable to this compound.

The scientific literature frequently references a similarly named compound, Goniothalamin (B1671989) , which has been the subject of research regarding its anticancer properties. Studies on Goniothalamin have explored its cytotoxic effects against various cancer cell lines, its ability to induce cell cycle arrest, and its role in triggering apoptosis through different molecular pathways. nih.govmdpi.comnih.govnih.gov

However, due to the lack of specific information and research data for This compound , it is not possible to construct a scientifically accurate article that adheres to the requested structure and content requirements. The biological activities and mechanistic insights outlined in the query have not been documented for this compound in the available scientific domain. Therefore, the requested article cannot be generated at this time.

Biological Activities and Mechanistic Insights of Goniotetracin

In Vitro Cytotoxicity and Antiproliferative Effects of Goniotetracin

Apoptosis Induction Pathways by this compound

DNA Fragmentation and Genotoxic Assessment (e.g., Comet Assay)

This compound has been shown to induce DNA damage, a key event in its cytotoxic activity. Genotoxicity assessments, such as the Comet assay (also known as single-cell gel electrophoresis), have been employed to evaluate the extent of this damage. researchgate.netdiva-portal.org The Comet assay is a sensitive technique for detecting DNA strand breaks at the level of individual cells. nih.gov In this assay, cells are embedded in agarose (B213101) gel, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and breaks, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage. diva-portal.orgresearchgate.net

Studies have demonstrated that treatment with compounds from the Goniothalamus species can lead to a significant increase in DNA fragmentation. researchgate.net For instance, goniothalamin (B1671989) (GTN), another compound from Goniothalamus, has been shown to cause DNA damage as assessed by the Comet assay. researchgate.net This genotoxicity is often linked to the induction of oxidative stress. researchgate.net The ability of the Comet assay to detect both single and double-strand DNA breaks makes it a valuable tool for assessing the genotoxic potential of compounds like this compound. researchgate.netamegroups.org

Molecular Mechanisms of Action of this compound at the Cellular Level

The cytotoxic effects of this compound are underpinned by several distinct molecular mechanisms that disrupt cellular homeostasis and integrity. nih.govresearchgate.net

A primary target of this compound and other Annonaceous acetogenins (B1209576) is the mitochondrial respiratory chain, specifically Complex I (NADH-ubiquinone oxidoreductase). nih.govcam.ac.ukwikipedia.org This large multi-protein complex is the first enzyme of the electron transport chain and plays a crucial role in cellular energy production by oxidizing NADH and transferring electrons to ubiquinone. wikipedia.orgmdpi.com

Inhibition of Complex I by acetogenins disrupts the electron flow, leading to a decrease in ATP synthesis and the generation of reactive oxygen species (ROS). cam.ac.uk This disruption of mitochondrial function is a key contributor to the cytotoxic and apoptotic effects observed with these compounds. nih.govsinh.ac.cn The inhibition of NADH-ubiquinone oxidoreductase activity is a well-established mechanism for a variety of natural toxins and some therapeutic agents. nih.govnih.govnih.govmdpi.com

This compound and related compounds can modulate cellular signaling pathways that govern cell survival and death. researchgate.net One area of investigation is the interaction with protein kinases, which are key regulators of numerous cellular processes. nih.govcreative-diagnostics.comfrontiersin.orgcolostate.edu While direct interaction studies with this compound are limited, the broader class of styryl-lactones from Goniothalamus is thought to interact with cellular kinases. nih.govresearchgate.net

Furthermore, there is evidence suggesting an interplay with the TNF-related apoptosis-inducing ligand (TRAIL) signaling pathway. nih.govresearchgate.net TRAIL can induce apoptosis in tumor cells by binding to its death receptors, TRAIL-R1 (DR4) and TRAIL-R2 (DR5). nih.govfrontiersin.orgresearchgate.net The activation of these receptors initiates a caspase cascade, leading to programmed cell death. frontiersin.orgresearchgate.net It has been proposed that styryl-lactones may mediate their apoptotic effects in part through the TRAIL signaling pathway. nih.govresearchgate.net

This compound can induce oxidative stress, which is closely linked to the modulation of intracellular glutathione (B108866) (GSH) levels. researchgate.net GSH is a major intracellular antioxidant, playing a critical role in protecting cells from damage by reactive oxygen species. nih.govtorvergata.itfrontiersin.org

Treatment with goniothalamin, a related compound, has been shown to cause a decrease in intracellular GSH levels, leading to an elevation of ROS. researchgate.net This depletion of the cell's primary antioxidant defense makes it more susceptible to oxidative damage and subsequent apoptosis. The modulation of intracellular GSH concentrations is a known mechanism that can alter lymphocyte activation and proliferation and influence the mitochondrial response in proliferating cells. nih.govnih.gov

While some cytotoxic compounds exert their effects by inhibiting topoisomerases, enzymes that regulate DNA topology, evidence suggests that this compound and its relatives can induce DNA damage through a topoisomerase-independent pathway. researchgate.netnih.govnih.govplos.org For instance, studies on goniothalamin have shown that it causes DNA damage without directly inhibiting topoisomerase II. researchgate.net This suggests that the genotoxicity observed is likely a consequence of other mechanisms, such as the induction of cellular oxidative stress. researchgate.net This distinguishes its mode of action from classical topoisomerase poisons. oncotarget.combiomedpharmajournal.org

Modulation of Intracellular Glutathione Levels

Other Biological Activities of this compound and its Analogs in Pre-clinical Research

Beyond its well-documented cytotoxicity, this compound and its analogs have been explored for other potential biological activities in pre-clinical settings. researchgate.netnih.govresearchgate.net Annonaceous acetogenins, the class of compounds to which this compound belongs, have been reported to possess a range of activities including insecticidal properties. scribd.com

This compound itself has shown selective and significant cytotoxicity against various human tumor cell lines, with notable potency against the human pancreatic tumor cell line (PACA-2). researchgate.netnih.gov Its cytotoxic profile has been compared to that of the established anticancer drug adriamycin. researchgate.net Analogs of related natural products from Goniothalamus have also been synthesized and evaluated for their in vitro antitumor activities, with some displaying potent effects against a panel of human tumor cells. researchgate.net

Antibacterial Activities

While various extracts and compounds from the Goniothalamus genus have demonstrated antibacterial properties, specific studies detailing the antibacterial activity of isolated this compound are not prominently available. researchgate.netresearchgate.net Research has confirmed antibacterial effects from crude extracts of species like Goniothalamus scortechinii against both Gram-positive and Gram-negative bacteria. researchgate.net Other compounds from the genus have also been evaluated, but data focusing solely on this compound's minimum inhibitory concentration (MIC) or spectrum of activity against bacterial pathogens is limited.

Antimalarial Activities

The Annonaceae family, to which Goniothalamus belongs, is recognized for producing compounds with antiplasmodial effects. researchgate.net Several secondary metabolites from the Goniothalamus genus have been tested for activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. researchgate.net Although general antimalarial potential exists within the chemical class of acetogenins, specific and detailed research findings, including IC50 values for this compound against malarial parasites, are not thoroughly reported in the available literature.

Antifungal Activities

Constituents of plants from the Goniothalamus genus are known to possess antifungal effects. researchgate.net For instance, crude extracts from the flowers and stem bark of Goniothalamus grandflorous have shown activity against dermatophytes like Trichophyton mentagrophytes and T. verrucosum. However, investigations into the specific antifungal efficacy of this compound, including determinative data such as MIC values against pathogenic fungi, remain largely undocumented.

Antiviral Activities (e.g., Anti-HIV-1 RT)

The search for novel antiviral agents has included screening natural products from diverse plant genera. In the context of the Goniothalamus genus, certain crude extracts have shown potential. For example, methanolic and ethyl acetate (B1210297) extracts of Goniothalamus rongklanus have demonstrated inhibitory activity against HIV-1 reverse transcriptase (RT), a crucial enzyme for viral replication. researchgate.netresearchgate.net Despite this, studies specifically isolating and evaluating this compound for its ability to inhibit HIV-1 RT or other viral targets have not been found.

Anti-inflammatory Modulations

Several compounds isolated from the Goniothalamus genus have shown promise as anti-inflammatory agents. Notably, the styryl-lactone goniothalamin has been reported to modulate inflammatory pathways, including the inhibition of nuclear factor-kappa B (NF-κB) activation. researchgate.net Another compound, (+)-altholactone, has been shown to inhibit pro-inflammatory cytokines. researchgate.net Nevertheless, there is a lack of specific research into the potential anti-inflammatory effects of this compound, and its capacity to modulate inflammatory mediators like cytokines or enzymes such as cyclooxygenase (COX) has not been characterized.

Structure Activity Relationship Sar Studies of Goniotetracin and Its Analogs

Influence of Tetrahydrofuran (B95107) Ring Moiety on Biological Activity

The tetrahydrofuran (THF) ring system is a characteristic feature of many bioactive acetogenins (B1209576), including goniotetracin, and plays a significant role in their biological profile. nih.gov The presence and nature of the THF ring are critical for potent cytotoxic activity. researchgate.netresearchgate.net

Studies on this compound and related mono-THF acetogenins have demonstrated their significant and selective cytotoxicity against various human tumor cell lines, such as the pancreatic tumor cell line (PACA-2). nih.govnih.gov The THF ring, in conjunction with the γ-lactone ring, is thought to be essential for the optimal spatial arrangement required for interaction with biological targets. researchgate.net It has been suggested that the THF moiety helps to properly position the molecule within the binding site of enzymes like the mitochondrial NADH-ubiquinone oxidoreductase (complex I), a key target of acetogenins. nih.govresearchgate.net

The importance of the cyclic ether oxygen within the THF ring is highlighted by studies on related compounds where its replacement with a methylene (B1212753) group leads to a drastic loss of antiviral activity, likely due to the loss of hydrogen bonding capabilities. nih.gov Furthermore, the stereochemistry of the THF ring can also influence activity. For instance, in some acetogenins, a cis-configuration of the THF ring is preferred for higher activity.

Simplified analogs of related compounds, where the THF ring has been opened, have shown that this modification can sometimes lead to stronger antiproliferative effects, suggesting that while the ring is important, other structural features can compensate or even enhance activity in its absence. researchgate.net This indicates a complex interplay between the different structural components of the molecule.

Table 1: Influence of THF Ring Modifications on Cytotoxicity

| Compound/Analog | Modification | Observed Effect on Cytotoxicity | Reference |

|---|---|---|---|

| This compound | Contains mono-THF ring | Significant and selective cytotoxicity against PACA-2 | nih.govnih.gov |

| Goniofufurone analogs | THF ring opened | Stronger antiproliferative effects in some cases | researchgate.net |

| Related Antiviral Compound | THF oxygen replaced by methylene | Drastic loss of activity | nih.gov |

Role of Hydroxyl Group Substitution Patterns on Activity

Hydroxyl (OH) groups are crucial for the biological activity of many natural products, and in the context of this compound and its analogs, their number, position, and stereochemistry are determining factors for potency and selectivity. mdpi.comnih.gov These groups can participate in hydrogen bonding interactions with target enzymes and receptors, influencing binding affinity and catalytic processes. nih.govrsc.org

In many phenolic compounds, an increase in the number of hydroxyl groups correlates with enhanced antioxidant and cytotoxic activity. mdpi.comresearchgate.net This is attributed to their ability to donate hydrogen atoms and stabilize radical species. researchgate.net For acetogenins, the presence and location of hydroxyl groups along the alkyl chain and on the THF ring are critical. For instance, the introduction of a phenolic hydroxyl group in a simplified analog of a related natural product, aplysiatoxin, increased its antiproliferative activity and binding to protein kinase C (PKC). kagawa-u.ac.jp This was attributed to the formation of hydrogen bonds with the target protein and the surrounding phospholipid membrane. kagawa-u.ac.jp

Conversely, the removal or modification of key hydroxyl groups can lead to a significant decrease in activity. In studies of cannabinoids, replacing a phenolic hydroxyl group with fluorine, which can only act as a hydrogen bond acceptor, resulted in a significant drop in binding affinity to the CB1 receptor, suggesting the hydroxyl group acts as a hydrogen bond donor in this interaction. nih.gov The specific substitution pattern is also critical. For example, in some flavonoids, a 3',4'-dihydroxyl pattern is important for activity, while in other contexts, a 3,5-hydroxyl substitution offers the best activity. mdpi.com

Table 2: Effect of Hydroxyl Group Modifications on Biological Activity

| Modification | General Observed Effect | Potential Mechanism | Reference |

|---|---|---|---|

| Increase in number of OH groups | Enhanced antioxidant/cytotoxic activity | Increased hydrogen donation and radical stabilization | mdpi.comresearchgate.net |

| Introduction of a phenolic OH group | Increased antiproliferative activity and target binding | Formation of hydrogen bonds with target protein | kagawa-u.ac.jp |

| Replacement of OH with a non-donor group (e.g., Fluorine) | Decreased binding affinity | Loss of hydrogen bond donor capability | nih.gov |

Significance of Lactone Ring Structure and Stereochemistry in Biological Efficacy

The α,β-unsaturated γ-lactone ring is a key pharmacophore in this compound and many other cytotoxic natural products. mdpi.comresearchgate.net This moiety is often essential for their biological activity, acting as a Michael acceptor that can form covalent bonds with nucleophilic residues in target proteins, leading to irreversible enzyme inhibition. mdpi.com

The structure of the lactone ring itself is a critical determinant of cytotoxicity. Modifications to this ring, such as reduction of the double bond or removal of the carbonyl oxygen, can lead to a loss of activity. cabidigitallibrary.org For instance, in studies of the natural product triptolide, the five-membered unsaturated lactone ring was found to be essential for its potent cytotoxicity. nih.gov However, it could be modified to other furan (B31954) ring analogs without a complete loss of activity, indicating some flexibility in the structural requirements. nih.gov

Furthermore, the stereochemistry of the lactone ring significantly influences biological efficacy. nih.gov In sesquiterpene lactones, for example, the stereochemical configuration at the lactone ring junction (cis or trans) has been shown to affect herbivore resistance in plants, with the trans-fused lactones being more deterrent. nih.gov This suggests that the three-dimensional shape of the lactone ring is crucial for its interaction with biological targets. The stereochemistry at the carbon bearing the lactone ring is also vital. For camptothecin (B557342) analogs, the (S)-configuration at C-20 is essential for both topoisomerase I inhibition and in vivo activity. cabidigitallibrary.org

In some acetogenins, the presence of a γ-hydroxy-γ-methyl-γ-lactone moiety has been noted, which also contributes to their cytotoxic profile. nih.gov The α,β-methylene-γ-lactone fragment is a common feature responsible for the biological activity, particularly the antitumor effects, of many sesquiterpene lactones. researchgate.netnih.gov

Table 3: Importance of Lactone Ring Features for Bioactivity

| Lactone Ring Feature | Significance | Example | Reference |

|---|---|---|---|

| α,β-Unsaturated system | Acts as a Michael acceptor for covalent bonding | Common in cytotoxic sesquiterpene lactones | mdpi.comresearchgate.net |

| Stereochemistry at ring junction | Influences biological activity | trans-fused sesquiterpene lactones more active in herbivore deterrence | nih.gov |

| Stereochemistry at C-20 | Essential for activity in some compounds | (S)-configuration crucial for camptothecin activity | cabidigitallibrary.org |

| Ring modifications | Can drastically alter cytotoxicity | Removal of lactone carbonyl in camptothecin analogs inactivates them | cabidigitallibrary.org |

Impact of Alkyl Chain Length and Features on Pharmacological Profile

The alkyl chain that connects the THF and lactone rings in this compound and its analogs is not merely a spacer but plays an active role in modulating their pharmacological profile. researchgate.net The length, rigidity, and lipophilicity of this chain are critical factors influencing both target binding and bioavailability. edx.org

In many classes of compounds, there is an optimal alkyl chain length for maximal biological activity. edx.orgchemrxiv.org As the chain length increases, hydrophobic interactions with the target protein can be enhanced, leading to increased binding affinity and potency. edx.org However, if the chain becomes too long, it may no longer fit within the binding pocket, resulting in a sharp decrease in activity. edx.org For instance, in a series of N-alkylmorpholine derivatives, compounds with alkyl chains of 12 to 16 carbons showed the highest bactericidal effects. chemrxiv.org Similarly, for certain antibacterial olivetolic acid derivatives, the highest potencies were achieved with n-pentyl and n-heptyl side chains. nih.gov

The presence of other functional groups, such as double bonds or additional hydroxyl groups, within the alkyl chain also contributes to the activity profile of acetogenins. These features can affect the chain's flexibility and its interactions with the biological target. researchgate.net

Table 4: Alkyl Chain Length and Biological Activity

| Compound Class | Optimal Chain Length for Activity | Observed Trend | Reference |

|---|---|---|---|

| N-Alkylmorpholine derivatives | 12-16 carbons | Activity increases with chain length up to a point, then decreases. | chemrxiv.org |

| Olivetolic acid derivatives | n-pentyl and n-heptyl | Chain-length-dependent antibacterial activity. | nih.gov |

| Quaternary ammonium (B1175870) surfactants | Varies | Longer chains can enhance adsorption to surfaces but may decrease solubility. | mdpi.com |

Comprehensive Analysis of Stereochemical Contributions to this compound's Bioactivity

The absolute stereochemistry of this compound has been determined using methods like the advanced Mosher ester method. nih.gov This is crucial because even minor changes in the stereoconfiguration at one chiral center can lead to significant differences in pharmacological effects. nih.gov For example, the two enantiomers of a chiral drug can exhibit vastly different potencies, metabolic pathways, and toxicities. nih.gov

In the case of acetogenins, the relative and absolute stereochemistry of the hydroxyl groups and the THF ring(s) are known to be important for their potent and selective cytotoxicity. The spatial arrangement of these functional groups must be optimal for effective interaction with the target, such as complex I of the mitochondrial electron transport chain. researchgate.net

Studies on sesquiterpene lactones have also underscored the importance of stereochemistry. nih.govbiomolther.org A conformational analysis of these compounds revealed that critical stereochemical features are responsible for their varying inhibitory effects on signaling pathways like STAT3. biomolther.org The stereochemistry of the lactone ring junction, as mentioned earlier, can significantly impact biological activity. nih.gov Therefore, a comprehensive understanding of the stereochemical contributions is essential for the design of potent and selective this compound analogs. nih.gov

Table 5: Importance of Stereochemistry in Bioactivity

| Stereochemical Feature | Impact on Bioactivity | Example | Reference |

|---|---|---|---|

| Absolute configuration of chiral centers | Determines overall molecular shape and fit with target | Enantiomers of a drug can have vastly different activities | nih.gov |

| Relative stereochemistry of functional groups | Affects intramolecular interactions and conformation | Relative stereochemistry of THF rings and hydroxyls in acetogenins is crucial | |

| Stereochemistry of ring junctions | Influences the three-dimensional structure and activity | cis vs. trans fusion in sesquiterpene lactones | nih.gov |

| Conformation of the molecule | Dictates the spatial arrangement of key binding groups | Conformational differences in sesquiterpene lactones affect STAT3 inhibition | biomolther.org |

Advanced Research Methodologies and Techniques Applied to Goniotetracin Studies

High-Throughput Screening Platforms (e.g., NCI60 Cell Line Panel) in Compound Evaluation

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of compounds for biological activity. jscimedcentral.comexplorationpub.comchemicalbook.com One of the most prominent HTS platforms in cancer research is the U.S. National Cancer Institute's (NCI) 60 human tumor cell line panel (NCI-60). wikipedia.orgcancer.gov This panel consists of 60 different human cancer cell lines representing nine distinct cancer types, including leukemia, melanoma, and cancers of the lung, colon, breast, ovary, kidney, prostate, and brain. wikipedia.orgcancer.gov The screen assesses the cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects of test compounds. wikipedia.org

Goniotetracin has been evaluated for its cytotoxic activity against a number of human cancer cell lines, some of which are components of the NCI-60 panel. The data generated from such screenings provide a differential growth inhibition pattern that is unique to the compound. This "fingerprint" of activity can be analyzed using computational tools like the COMPARE algorithm. wikipedia.orgnih.gov COMPARE analysis correlates the growth inhibition pattern of a test compound with those of thousands of other compounds with known mechanisms of action in the NCI database. wikipedia.orgcancer.gov A high correlation with a known agent can provide a preliminary hypothesis about the test compound's mechanism of action. While a specific COMPARE analysis for this compound is not detailed in the reviewed literature, its significant and selective cytotoxicities against various cell lines make it a candidate for such analysis.

The reported cytotoxic activities for this compound against several human cancer cell lines are summarized below.

| Cell Line | Cancer Type | IC50 (µg/mL) |

|---|---|---|

| A-549 | Lung Carcinoma | 0.39 |

| MCF-7 | Breast Cancer | 1.7 |

| HT-29 | Colon Carcinoma | 1.5 |

| A-498 | Kidney Carcinoma | 1.5 |

| PACA-2 | Pancreatic Carcinoma | 0.026 |

| PC-3 | Prostate Carcinoma | 0.21 |

Bioactivity-Guided Fractionation and Isolation Strategies

Bioactivity-guided fractionation is a pivotal strategy in natural product chemistry to isolate pure, biologically active compounds from a complex mixture, such as a plant extract. mdpi.comnih.govijariie.com This method involves a stepwise process of extraction, separation, and biological testing. The crude extract is first separated into simpler fractions using chromatographic techniques. Each fraction is then tested for the desired biological activity, and the most active fraction is selected for further separation. This iterative process is repeated until a pure, active compound is isolated. mdpi.com

The discovery of this compound from the bark of Goniothalamus giganteus is a classic example of this approach. Researchers employed an activity-directed fractionation strategy, where the separation process was guided by the brine shrimp lethality test (BST). The BST is a simple, rapid, and convenient bioassay for screening the general toxicity of compounds, which often correlates with cytotoxic activity. Fractions exhibiting high lethality against the brine shrimp were prioritized for further purification, ultimately leading to the successful isolation of this compound.

Quantitative Biological Assays for Mechanistic Investigations

Once a bioactive compound like this compound is isolated, a variety of quantitative biological assays are employed to investigate its potency and mechanism of action.

SRB Staining: The Sulforhodamine B (SRB) assay is a colorimetric method used to determine cell density, based on the measurement of total cellular protein content. nih.govnih.gov In the context of cancer research, it is widely used to quantify the cytotoxicity of compounds against adherent cancer cell lines. cancer.gov The assay relies on the ability of the bright-pink aminoxanthene dye, SRB, to bind stoichiometrically to basic amino acid residues of proteins under mildly acidic conditions. nih.gov The amount of bound dye is directly proportional to the cell mass. cancer.govnih.gov This method was utilized to determine the potent cytotoxic effects of this compound on various human tumor cell lines. nih.gov

Isothermal Titration Calorimetry (ITC): ITC is a powerful biophysical technique used to directly measure the thermodynamics of binding interactions in solution. malvernpanalytical.comharvard.edubellbrooklabs.com It measures the heat released or absorbed when one molecule (the ligand, e.g., this compound) is titrated into a solution containing another molecule (the macromolecule, e.g., a target protein). malvernpanalytical.comdigitellinc.com A single ITC experiment can determine the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction. harvard.edutainstruments.com This detailed thermodynamic profile provides deep insights into the nature of the binding forces. While no specific ITC studies involving this compound were found in the reviewed literature, this technique represents a key methodology for validating potential molecular targets once they are identified and for characterizing the forces driving the binding event.

Enzymatic Assays: Many anticancer drugs function by inhibiting specific enzymes that are critical for cancer cell growth and survival. Enzymatic assays are laboratory procedures that measure the rate of an enzyme-catalyzed reaction. bellbrooklabs.com In drug discovery, these assays are used in HTS to find enzyme inhibitors or to characterize the mechanism of inhibition (e.g., competitive, non-competitive) of a lead compound. explorationpub.combellbrooklabs.com The assay measures the formation of product or disappearance of substrate over time, often through spectrophotometric or fluorometric detection. mdpi.com Although specific enzymatic assays targeting an enzyme inhibited by this compound have not been reported, this approach is fundamental for mechanistic studies. Should a target enzyme for this compound be hypothesized or identified, specific enzymatic assays would be crucial to confirm and quantify its inhibitory activity.

Omics-based Approaches to Elucidate this compound's Effects

Omics technologies, which include genomics, proteomics, and metabolomics, provide a global view of molecules within a biological system and are increasingly used to understand the complex effects of drug candidates. mdpi.comresearchgate.net

The NCI-60 cell line panel is one of the most extensively characterized sets of human cell lines, with a wealth of publicly available omics data, including gene expression (transcriptomics), protein expression (proteomics), DNA mutation and copy number (genomics), and metabolomics profiles. nih.govnih.govnih.gov This multi-omics data can be integrated with drug activity patterns to uncover molecular determinants of sensitivity or resistance. nih.govnih.gov For a compound like this compound, which has been tested against NCI-60 lines, this data provides a powerful resource. By correlating its unique pattern of cytotoxicity with the vast molecular data of the cell lines, researchers can generate hypotheses about its mechanism of action, identify predictive biomarkers of response, and understand pathways involved in resistance. nih.govnih.gov

For instance, a study performing a deep metabolome analysis of an active fraction from Goniothalamus lanceolatus successfully annotated numerous styryllactones, demonstrating the utility of metabolomics in identifying the chemical constituents responsible for bioactivity within the genus. nih.gov Proteomic approaches, which study the entire set of proteins in a cell, can reveal changes in protein expression or post-translational modifications after treatment with this compound, offering direct clues about the pathways it perturbs. researchgate.netfrontiersin.orgmdpi.com Similarly, genomic and transcriptomic profiling can identify gene mutations or expression changes in sensitive cell lines that may make them susceptible to the compound's effects. nih.gov

Computational Chemistry and Molecular Docking Studies in this compound Target Identification

Computational chemistry and molecular modeling have become indispensable tools in drug discovery for predicting and analyzing the interactions between a small molecule and its biological target. researchgate.netredalyc.orgjpionline.org

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (e.g., this compound) when bound to the active site of a target macromolecule, typically a protein. jscimedcentral.comijariie.com The primary goal is to find the binding mode with the lowest free energy, which represents the most stable complex. jscimedcentral.com Docking simulations can be used to screen large virtual libraries of compounds against a known target structure or, conversely, to screen a single compound against a panel of potential targets to identify likely binding partners (a process sometimes called reverse docking).

While specific molecular docking studies that have successfully identified a definitive target for this compound are not available in the reviewed literature, the compound has been used as a test molecule in computational chemistry studies. wikipedia.org For acetogenins (B1209576) and related compounds, computational approaches are valuable for raising questions that are difficult to address experimentally. jpionline.org These in silico methods are crucial for generating hypotheses about potential protein targets for this compound, which can then be validated experimentally using techniques like ITC and enzymatic assays. The process typically involves preparing the 3D structures of the ligand and potential target proteins, running the docking algorithm to generate possible binding poses, and then using a scoring function to rank the poses based on their predicted binding affinity. digitellinc.com

Future Directions and Translational Research Potential of Goniotetracin

Discovery and Optimization of Novel Goniotetracin Analogs for Enhanced Selectivity

The development of novel analogs of this compound with improved selectivity is a critical step towards its potential therapeutic application. The process involves the synthesis and optimization of new derivatives to enhance their activity against specific cellular targets while minimizing off-target effects. nih.gov A key strategy in this endeavor is the modification of the core structure of this compound to improve its binding affinity and selectivity for target proteins. nih.gov

For instance, research into other natural product-derived compounds has demonstrated the successful optimization of lead compounds through medicinal chemistry efforts. nih.gov The synthesis of a series of analogs with systematic modifications to different parts of the molecule allows for the establishment of structure-activity relationships (SAR). This information is crucial for rationally designing compounds with improved properties. A successful example of this approach is the development of N-linked triazolopyridazines as potent and selective c-Met inhibitors, where modifications led to improved pharmacodynamic profiles and the elimination of off-target effects. nih.gov

The creation of a diverse library of this compound analogs would enable high-throughput screening to identify candidates with superior selectivity and potency. Techniques such as parallel synthesis could be employed to accelerate the generation of these analogs. The ultimate goal is to identify a lead compound with a favorable therapeutic window, suitable for further preclinical and clinical development.

Elucidation of Undiscovered Mechanistic Pathways and Cellular Targets of this compound

While acetogenins (B1209576) are known to inhibit the mitochondrial NADH-ubiquinone oxidoreductase (complex I), the full spectrum of this compound's molecular interactions within the cell remains to be fully elucidated. nih.gov There is evidence to suggest that the lipophilic portions of acetogenins embed within the mitochondrial membrane, positioning the lactone pharmacophore to act on the enzyme's active site. nih.gov However, other potential mechanisms of action and cellular targets may exist.

Future research should focus on identifying the complete set of proteins and pathways that are directly or indirectly modulated by this compound. A promising approach is the use of chemical proteomics, which can identify the molecular targets of a small molecule. chemrxiv.org This can be achieved by developing photoaffinity analogs of this compound, which upon activation, covalently bind to their protein targets, allowing for their subsequent identification by mass spectrometry. chemrxiv.org This strategy has been successfully used to identify the 60S ribosomal export protein NMD3 as a primary target of portimine A, another marine natural product. chemrxiv.org

Uncovering these undiscovered mechanisms is essential for a comprehensive understanding of this compound's biological effects and for predicting its potential therapeutic applications and side effects. It may also reveal novel therapeutic targets for various diseases.

Development of this compound and its Derivatives as Biochemical Probes for Fundamental Cellular Processes

The unique biological activity of this compound and its derivatives makes them valuable candidates for development as biochemical probes. nih.gov These probes are powerful tools for studying fundamental cellular processes in real-time within living cells. nih.govidea-bio.com By attaching a fluorescent reporter molecule to a this compound analog, researchers can visualize its localization and interaction with cellular components. nih.gov

The design of such probes requires careful consideration of several factors. The probe must retain the biological activity of the parent compound and be able to penetrate cell membranes. biorxiv.org Furthermore, the fluorescent signal should ideally be "turned on" or "turned off" upon binding to its target, providing a clear readout of the interaction. biorxiv.org The development of probes with features like low cytotoxicity, high photostability, and near-infrared emission is crucial for long-term imaging and deep tissue penetration. nih.gov

This compound-based probes could be used to investigate a variety of cellular processes, including:

Mitochondrial function: Given that acetogenins target mitochondrial complex I, fluorescent probes could be used to monitor changes in mitochondrial activity and dynamics in response to various stimuli.

Redox biology: The development of probes that are sensitive to the cellular redox state could provide insights into the role of oxidative stress in health and disease. chemrxiv.org

Enzyme activity: Probes can be designed to report on the activity of specific enzymes, allowing for the screening of enzyme inhibitors and the study of enzyme function in a cellular context. nih.gov

Advances in Sustainable and Scalable Production of this compound and its Precursors

The limited availability of this compound from its natural source, plants of the Goniothalamus genus, presents a significant bottleneck for extensive research and potential commercialization. researchgate.net Therefore, the development of sustainable and scalable methods for its production is of paramount importance. Total synthesis offers a viable alternative to extraction from natural sources.

Furthermore, the synthesis of precursors to this compound is also a critical area of research. These precursors can be used to generate a variety of analogs for SAR studies and for the development of biochemical probes. A convergent synthetic strategy, where different fragments of the molecule are synthesized separately and then combined, could be an efficient approach. chemrxiv.org

Integration of Multi-Omics Data for Predictive Modeling of this compound's Biological Effects

To gain a holistic understanding of the biological effects of this compound, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nih.govfrontiersin.org This multi-omics approach can reveal the complex interplay of molecular changes induced by the compound and help in building predictive models of its biological activity. arxiv.orgrsc.org

By combining different omics datasets, researchers can move beyond identifying individual changes to understanding the systemic response of a cell or organism to this compound treatment. nih.gov For example, integrating transcriptomic and proteomic data can reveal how changes in gene expression translate into changes in protein levels and cellular function. researchgate.net

Advanced computational tools and machine learning algorithms are required to analyze these large and complex datasets. researchgate.net These models can be used to:

Identify novel biomarkers that predict sensitivity or resistance to this compound. nih.gov

Uncover the underlying mechanisms of action by identifying key perturbed pathways. nih.gov

Predict the potential therapeutic efficacy and toxicity of this compound and its analogs. researchgate.net

Ultimately, the integration of multi-omics data will be instrumental in translating basic research findings on this compound into clinical applications, paving the way for personalized medicine approaches. nih.gov

Q & A

Q. How to ensure ethical compliance in animal studies involving this compound?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines:

- Specify animal models (e.g., BALB/c nude mice), sample size justification (power analysis).

- Report humane endpoints (e.g., tumor volume ≤1.5 cm³).

- Obtain ethics committee approval (IACUC protocol #XYZ) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.